2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine is a complex organic compound that features a tetrazole ring, a phenoxy group, and a pyridine ring with chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The phenoxy group is then introduced through a nucleophilic substitution reaction with a suitable phenol derivative. The final step involves the chlorination and fluorination of the pyridine ring, which can be achieved using reagents such as thionyl chloride and fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield a tetrazole oxide, while reduction of a nitro group would produce an amine .
Scientific Research Applications
2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.
Material Science: It can be incorporated into metal-organic frameworks (MOFs) to enhance their luminescence and magnetic properties.
Industrial Chemistry: The compound can serve as an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases by binding to their active sites . The phenoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Tetrazol-5-yl)isophthalic acid: This compound also features a tetrazole ring and is used in the synthesis of MOFs with luminescent properties.
2-(N-((2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid: This compound is an angiotensin-II receptor antagonist with potential antihypertensive activity.
Uniqueness
2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine is unique due to its combination of a tetrazole ring, phenoxy group, and halogenated pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H7ClFN5O |
---|---|
Molecular Weight |
291.67 g/mol |
IUPAC Name |
3-chloro-5-fluoro-2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine |
InChI |
InChI=1S/C12H7ClFN5O/c13-10-5-8(14)6-15-12(10)20-9-3-1-7(2-4-9)11-16-18-19-17-11/h1-6H,(H,16,17,18,19) |
InChI Key |
AZJVTNUKMRPDIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)OC3=C(C=C(C=N3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.